2-(2-Chloropyridin-3-yl)ethanamine;hydrochloride

Medicinal Chemistry Assay Development Compound Management

2-(2-Chloropyridin-3-yl)ethanamine hydrochloride is a substituted pyridine building block featuring a 2-chloropyridine ring linked to an ethanamine chain and isolated as the hydrochloride salt. The compound serves as a versatile small-molecule scaffold in medicinal chemistry and agrochemical intermediate synthesis, where the combination of the chlorine substituent at the 2-position and the primary amine side chain enables regioselective derivatisation.

Molecular Formula C7H10Cl2N2
Molecular Weight 193.07
CAS No. 2243505-63-5
Cat. No. B2603924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloropyridin-3-yl)ethanamine;hydrochloride
CAS2243505-63-5
Molecular FormulaC7H10Cl2N2
Molecular Weight193.07
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)CCN.Cl
InChIInChI=1S/C7H9ClN2.ClH/c8-7-6(3-4-9)2-1-5-10-7;/h1-2,5H,3-4,9H2;1H
InChIKeyWYWLIZJTFDXXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chloropyridin-3-yl)ethanamine hydrochloride (CAS 2243505-63-5) – Scaffold-Based Evidence Guide for Procurement & Selection


2-(2-Chloropyridin-3-yl)ethanamine hydrochloride is a substituted pyridine building block featuring a 2-chloropyridine ring linked to an ethanamine chain and isolated as the hydrochloride salt . The compound serves as a versatile small-molecule scaffold in medicinal chemistry and agrochemical intermediate synthesis, where the combination of the chlorine substituent at the 2-position and the primary amine side chain enables regioselective derivatisation .

1
Hydrochloride salt
Defined stoichiometry for stock solution accuracy
2
2‑Chloro substitution
Enables reliable Pd‑catalysed cross‑couplings
3
Ethylene spacer
Offers conformational flexibility for SAR exploration

Why Generic 2-Chloropyridinyl-Ethylamine Analogs Cannot Simply Replace 2-(2-Chloropyridin-3-yl)ethanamine Hydrochloride


Substituting the designated hydrochloride salt with the free base or a positional isomer introduces measurable changes in solubility, stoichiometry, and reactivity that directly affect experimental reproducibility and synthetic yield . The hydrochloride form provides a defined counter-ion mass (193.1 g/mol vs. 156.6 g/mol for the free base), which is critical when preparing stock solutions for biological assays; failure to account for this difference leads to systematic concentration errors . Additionally, the 2-chloro substitution pattern on the pyridine ring is not interchangeable with 4‑ or 6‑chloro isomers, as the electronic and steric environment at the 3‑position ethanamine substituent governs cross‑coupling efficiency and regioselectivity in downstream derivatisation .

Free base vs. hydrochloride
The 23.3% mass difference may cause systematic concentration errors if the salt form is not accounted for.
6‑Chloro regioisomer
Altered electronic activation may reduce cross‑coupling yields by 15–55 percentage points compared to the 2‑chloro isomer.
Methylene‑spacer analog
The single‑rotatable‑bond linker restricts conformational sampling, which may limit target engagement in SAR studies.

Quantitative Differentiation of 2-(2-Chloropyridin-3-yl)ethanamine Hydrochloride Against the Closest Analogs


Hydrochloride Salt vs. Free Base – Stoichiometric Mass and Solubility Advantage

The hydrochloride salt (CAS 2243505-63-5) has a molecular weight of 193.07 g/mol, compared with 156.61 g/mol for the free base 2-(2-chloropyridin-3-yl)ethanamine (CAS 910381-68-9) . This 23.3% mass difference means that equi-mass preparations differ in molarity by the same factor. Furthermore, the salt form is a crystalline solid with substantially higher aqueous solubility than the free base, reducing the need for organic co-solvents in biological assay buffers .

Salt vs. Free Base
Class-level
MW 193.07 g/mol vs. MW 156.61 g/mol
23.3% mass increase; higher water solubility
Accurate stock preparation requires salt‑form molarity correction.
Class‑level inference; verify solubility in specific buffer.
Medicinal Chemistry Assay Development Compound Management

2-Chloro Regioisomer vs. 6-Chloro Regioisomer – Impact on Cross-Coupling Reactivity

In palladium-catalysed cross-coupling reactions, the 2-chloropyridine moiety is significantly more reactive than the 3- or 4-chloro isomers due to the electron-withdrawing effect of the pyridine nitrogen at the ortho position . The 2-chloro group in this compound enables selective Suzuki or Buchwald-Hartwig couplings at the 2-position while leaving the ethanamine side chain available for orthogonal functionalisation. By contrast, the 6-chloro isomer (2-(6-chloropyridin-3-yl)ethanamine, CAS 54127-64-9) exhibits a different reactivity profile because the chlorine is para to the ethanamine substituent, altering the electronic distribution and steric accessibility .

2‑Cl vs. 6‑Cl Isomer
Class-level
2‑Cl: yield 70–95% vs. 6‑Cl: yield 40–70%
Estimated yield differential 15–55 pp
2‑Chloro regioisomer supports more reliable Suzuki couplings for library expansion.
Class‑level precedent; confirm with specific coupling partner.
Synthetic Chemistry Cross-Coupling Regioselectivity

Ethylene vs. Methylene Spacer – Conformational Flexibility and Target Engagement

The ethanamine side chain in the target compound provides a two-carbon spacer between the pyridine core and the terminal amine, whereas the closest shorter analog, (2-chloropyridin-3-yl)methanamine hydrochloride (CAS 1432754-64-7), has only a single methylene unit . Molecular modelling and SAR studies across chemotypes indicate that the additional rotational degree of freedom (2 rotatable bonds vs. 1) allows the amine to sample a larger conformational space, which can be critical for achieving optimal hydrogen-bond geometry with a biological target .

Ethylene vs. Methylene
Class-level
2 rotatable bonds vs. 1 rotatable bond
~0.3–0.6 LogP unit increase; TPSA identical
Ethylene spacer expands conformational sampling, which may improve target‑engagement profiles.
Class‑level SAR observation; validate in target‑specific model.
Medicinal Chemistry Structure-Activity Relationship Linker Optimisation

Commercial Purity and Supplier-Dependent Variability – Impact on Screening Reproducibility

Vendor specifications for 2-(2-chloropyridin-3-yl)ethanamine hydrochloride reveal a purity range that can vary between suppliers. Leyan certifies 98% purity , while CymitQuimica lists a minimum of 95% . For the free base (CAS 910381-68-9), typical purity specifications from alternative suppliers cluster around 95–97%, and the absence of a defined counter-ion introduces additional uncertainty in quantitative applications . A 3% purity differential (95% vs. 98%) translates to a 30 mg/g difference in active compound content, which can confound IC₅₀ determinations in high-throughput screening.

Purity Specification
Specification review
98% (Leyan lot guide); 95% min (CymitQuimica)
Free base typically 95–97%; 30 mg/g active content variation possible
Higher certified purity reduces screening variability and the need for in‑house repurification.
Verify lot‑specific COA before critical assays.
Quality Control High-Throughput Screening Reproducibility

Optimal Use Cases for 2-(2-Chloropyridin-3-yl)ethanamine Hydrochloride Based on Quantified Differentiation


Medicinal Chemistry – Fragment-Based and HTS Library Synthesis

The hydrochloride salt's defined stoichiometry and high aqueous solubility make it the preferred form for preparing DMSO/water stock solutions in high-throughput screening campaigns. The 2-chloro handle enables reliable Suzuki cross-coupling for library expansion, with expected coupling yields exceeding 70% under standard conditions . By selecting the 98% purity grade, research teams minimise the risk of false positives caused by impurities .

Agrochemical Intermediate – Regioselective Derivatisation for Neonicotinoid Analog Synthesis

The 2-chloro-3-ethanamine substitution pattern maps onto key intermediates for neonicotinoid-like scaffolds. The ortho-chlorine activation facilitates selective palladium-catalysed arylation at the 2-position while preserving the ethanamine side chain for subsequent guanidine or imidazolidine formation . The crystalline salt form simplifies handling in multi-step batch syntheses.

Chemical Biology – Bioconjugation and Affinity Probe Construction

The primary amine of the ethanamine chain provides a reactive nucleophile for amide coupling or reductive amination with carboxylate- or aldehyde-containing biomolecules. The hydrochloride salt's stability under ambient storage conditions (recommended storage at 2–8 °C for the salt vs. −20 °C for the free base ) reduces degradation during long-term probe development projects.

Process Chemistry – Salt Form Selection for Scale-Up Feasibility

The hydrochloride salt's crystallinity and defined melting behaviour facilitate purification by recrystallisation, a critical advantage over the often oily free base during pilot-scale synthesis . The 23.3% mass increase relative to the free base must be factored into yield calculations, but the trade-off is justified by improved purity and handling characteristics .

Application
Selection Property
Validation Focus
Fragment‑based library synthesis
Hydrochloride salt with defined stoichiometry and solubility
Stock solution accuracy; cross‑coupling yield typically ≥70%
Agrochemical intermediate derivatisation
Ortho‑chloro activation for regioselective Pd couplings
Ethanamine side‑chain preservation for guanidine/imidazolidine formation
Bioconjugation and probe construction
Primary amine nucleophile for amide coupling or reductive amination
Salt stability under recommended storage (2–8 °C) during long‑term projects
Process chemistry scale‑up
Crystalline hydrochloride for recrystallisation purification
Yield calculations adjusted for salt mass; improved purity over oily free base
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